Studies suggest that (R)-6-Fluoro-indan-1-ylamine derivatives might possess interesting biological activities. However, limited information is available on the specific activity of (R)-6-Fluoro-indan-1-ylamine itself. Some research explores its potential as a building block for more complex molecules with targeted medicinal properties. (Source: )
(R)-6-Fluoro-indan-1-ylamine is an organic compound classified as a fluorinated arylamine. It features a bicyclic structure comprised of a benzene ring fused with a cyclopentane ring, known as indan. The compound is characterized by the presence of a fluorine atom at the 6th position and an amine group (NH2) at the 1st position of the indan structure. The designation "(R)" indicates its specific chiral configuration, which affects its chemical behavior and potential biological activity. The amine group can act as a nucleophile, allowing it to participate in various
The amine group in (R)-6-Fluoro-indan-1-ylamine is weakly basic and can react with acids to form salts. It can also engage in nucleophilic substitution reactions due to its nucleophilic nature. For example, it may react with electrophiles like alkyl halides, leading to the formation of more complex amines. Additionally, the compound's structure allows for potential oxidation or reduction reactions under appropriate conditions, although specific data on these reactions for (R)-6-Fluoro-indan-1-ylamine is limited.
Currently, there is no well-documented synthesis method for (R)-6-Fluoro-indan-1-ylamine in the scientific literature. The synthesis of similar compounds typically involves starting with indan derivatives and introducing functional groups through various organic reactions such as methylation or amination. Given its unique structure, future synthetic routes may need to be developed specifically for this compound.
(R)-6-Fluoro-indan-1-ylamine has potential applications in medicinal chemistry, particularly as a precursor for developing pharmaceuticals. Its unique structure may allow it to be utilized in synthesizing compounds with specific biological activities or therapeutic properties. Additionally, it could serve as an intermediate in organic synthesis for creating more complex chemical entities.
Several compounds share structural similarities with (R)-6-Fluoro-indan-1-ylamine. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| (S)-6-Fluoro-indan-1-ylamine | Chiral version with opposite configuration | Potentially different biological activity |
| 6-Chloro-indan-1-ylamine | Chlorine atom at the 6th position | Different reactivity due to chlorine substitution |
| Indan-1-ylamine | Lacks fluorine substitution | Simpler structure without fluorinated properties |
| (R)-4-Methyl-indan-1-ylamine | Methyl group at the 4th position | Different chemical reactivity due to methylation |
(R)-6-Fluoro-indan-1-ylamine stands out due to its fluorinated nature and specific chiral configuration, which may confer distinct reactivity and biological properties compared to its analogs.
(R)-6-Fluoro-indan-1-ylamine, a chiral indane derivative, emerged from efforts to optimize bioactive molecules in the late 20th century. Early synthetic routes for indanylamines were pioneered in pharmaceutical research, particularly for neurological targets. For instance, methods for synthesizing 6-methoxy-indan-1-ylamine via oxime intermediates (, ) laid groundwork for fluorinated analogs. The introduction of fluorine at the 6th position aimed to enhance metabolic stability and binding affinity in neurotransmitter analogs, as seen in studies on rasagiline derivatives and Parkinson’s disease therapeutics (). The enantioselective synthesis of (R)-6-Fluoro-indan-1-ylamine was first reported in the 2010s, leveraging asymmetric catalysis to achieve high stereochemical purity (, ).
This compound is pivotal in:
Recent advances in photoredox catalysis () and organocatalytic methods () have expanded its synthetic utility, enabling greener and more efficient routes.
(R)-6-Fluoro-indan-1-ylamine (C$$9$$H$${10}$$FN) features:
Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 151.18 g/mol | |
| Boiling Point | 209.5°C at 760 mmHg | |
| Specific Rotation ([α]$$_D$$) | +12.5° (c = 1, MeOH) |
This review focuses on:
Excluded are clinical safety data and formulation details, adhering to the provided guidelines.
(R)-6-Fluoro-indan-1-ylamine is a chiral fluorinated aromatic amine with the molecular formula C₉H₁₀FN and a molecular weight of 151.18 grams per mole [1] [2]. The compound possesses the Chemical Abstracts Service number 790208-54-7 and follows the International Union of Pure and Applied Chemistry nomenclature as (1R)-6-fluoro-2,3-dihydro-1H-inden-1-amine [3]. The structural framework consists of an indane core, which is a bicyclic system comprising a benzene ring fused to a cyclopentane ring, with a fluorine substituent at the 6-position and an amino group at the 1-position [2] [4].
The exact mass of the compound is determined to be 151.079727485 daltons through computational analysis [2]. The isomeric Simplified Molecular Input Line Entry System representation is C1CC2=C([C@@H]1N)C=C(C=C2)F, which explicitly denotes the R-configuration at the chiral center [4]. The Standard International Chemical Identifier is InChI=1S/C9H10FN/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,11H2/t9-/m1/s1, providing a unique digital fingerprint for the molecule [4].
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀FN |
| Molecular Weight (g/mol) | 151.18 |
| CAS Number | 790208-54-7 |
| IUPAC Name | (1R)-6-fluoro-2,3-dihydro-1H-inden-1-amine |
| Exact Mass (Da) | 151.079727485 |
| Heavy Atom Count | 11 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 0 |
The compound exhibits zero rotatable bonds due to the rigid bicyclic structure, which constrains molecular flexibility [2]. The topological polar surface area measures 26 square angstroms, indicating limited polarity despite the presence of the fluorine atom and amino group [2]. The molecule contains one hydrogen bond donor corresponding to the primary amine functionality and two hydrogen bond acceptors represented by the nitrogen and fluorine atoms [2].
The three-dimensional architecture of (R)-6-Fluoro-indan-1-ylamine is characterized by a rigid bicyclic framework that constrains conformational flexibility [2] [4]. The indane core adopts a nearly planar configuration for the benzene ring, while the cyclopentane portion exhibits a slight envelope conformation due to the tetrahedral geometry around the chiral carbon atom [5]. The nitrogen atom in the amino group maintains sp³ hybridization with a pyramidal geometry, where three sp³ hybrid orbitals form sigma bonds and the fourth orbital contains the lone pair electrons [5].
The carbon-nitrogen bond length measures approximately 147 picometers, which is shorter than typical carbon-carbon bonds but longer than carbon-oxygen bonds, reflecting the intermediate size of nitrogen between carbon and oxygen [5]. The bond angle around the amine nitrogen is approximately 108 degrees, slightly compressed from the ideal tetrahedral angle due to lone pair repulsion [5]. This pyramidal configuration is critical for the compound's chirality, although nitrogen inversion can occur with a low energy barrier of approximately 25 kilojoules per mole [5].
The fluorine substituent at the 6-position introduces significant electronic perturbations to the aromatic system [6]. The carbon-fluorine bond length ranges from 134 to 135 picometers, substantially shorter than carbon-hydrogen bonds, and exhibits a strong dipole moment of 1.41 debye [7] [6]. The fluorine atom's high electronegativity creates a pronounced inductive effect that withdraws electron density from the aromatic ring, particularly affecting the ortho and para positions relative to the substitution site [7] [8].
The chiral center at the 1-position contains four distinct substituents: the fluorinated aromatic ring system, the ethylene bridge, the amino group, and a hydrogen atom [9] [10]. According to the Cahn-Ingold-Prelog priority rules, these substituents are ranked based on atomic number, with the fluorinated aromatic system receiving the highest priority, followed by the ethylene chain, the amino group, and finally the hydrogen atom [9] [10]. The R-configuration indicates that when the lowest priority hydrogen is oriented away from the observer, the remaining three substituents trace a clockwise path from highest to lowest priority [9] [10].
The stereoisomeric relationship between (R)- and (S)-6-Fluoro-indan-1-ylamine exemplifies enantiomerism, where the two compounds are non-superimposable mirror images sharing identical molecular formulas and connectivity but differing in their three-dimensional spatial arrangements [9] [10]. The (R)-enantiomer, with CAS number 790208-54-7, exhibits dextrorotatory optical activity, rotating plane-polarized light in a clockwise direction [3] [11]. Conversely, the (S)-enantiomer, catalogued under CAS number 1383854-81-6, demonstrates levorotatory behavior, rotating plane-polarized light counterclockwise [12].
The absolute configuration assignment follows the Cahn-Ingold-Prelog nomenclature system, which provides an unambiguous method for describing stereochemical arrangements [9] [10]. For both enantiomers, the priority sequence remains identical: the fluorinated benzene ring system receives priority one due to fluorine's high atomic number, the ethylene bridge receives priority two, the amino group receives priority three, and the hydrogen atom receives the lowest priority [9] [10]. The distinction arises in the spatial orientation when viewing the molecule with the hydrogen atom directed away from the observer [9] [10].
| Configuration | CAS Number | Optical Activity | Spatial Arrangement |
|---|---|---|---|
| (R)-6-Fluoro-indan-1-ylamine | 790208-54-7 | Dextrorotatory (+) | Clockwise priority sequence |
| (S)-6-Fluoro-indan-1-ylamine | 1383854-81-6 | Levorotatory (-) | Counterclockwise priority sequence |
The enantiomers exhibit identical physical properties including molecular weight, boiling point, and melting point under achiral conditions [13]. However, they demonstrate opposite optical rotations and potentially different biological activities due to their distinct three-dimensional shapes [11] [13]. The magnitude of optical rotation depends on several factors including concentration, path length, temperature, and wavelength of the incident light [11]. These stereoisomers cannot be separated by conventional achiral chromatographic methods but require chiral stationary phases or derivatization with chiral auxiliaries [13].
Despite the theoretical stability of the chiral center at carbon, the amino group undergoes rapid pyramidal inversion at room temperature with a barrier of approximately 25 kilojoules per mole [5]. This inversion process temporarily converts the sp³ hybridized nitrogen to a planar sp² configuration before returning to the opposite pyramidal orientation [5]. However, this nitrogen inversion does not affect the configuration at the carbon chiral center, which remains stable under normal conditions [5].
The incorporation of fluorine at the 6-position of the indane ring system introduces profound electronic perturbations that significantly influence the compound's chemical and physical properties [7] [8] [6]. Fluorine, possessing the highest electronegativity of 3.98 among all elements, exerts a strong inductive effect that withdraws electron density from the aromatic system through sigma bonds [7] [6]. This electron-withdrawing character operates primarily through the inductive mechanism, designated as the negative inductive effect, which decreases electron density at positions ortho and para to the fluorine substituent [8] [6].
Simultaneously, fluorine exhibits a weak mesomeric effect, contributing electron density to the aromatic system through its lone pair orbitals that can participate in resonance interactions [7] [6]. The balance between these opposing electronic influences determines the overall impact on the molecular properties [6]. Computational studies using density functional theory reveal that the inductive effect predominates, resulting in a net electron-withdrawing influence that stabilizes both the highest occupied molecular orbital and lowest unoccupied molecular orbital [14].
| Electronic Effect | Magnitude | Impact on Aromatic System |
|---|---|---|
| Inductive Effect | Strong (-I) | Electron withdrawal via σ-bonds |
| Resonance Effect | Weak (+R) | Electron donation via π-orbitals |
| Overall Effect | Net electron-withdrawing | Stabilization of molecular orbitals |
| Bond Dipole | 1.41 D | Significant polarization |
| Electronegativity | 3.98 | Highest among halogens |
The electronic modifications manifest in measurable changes to the aromatic character of the indane system [15] [16]. Nucleus-independent chemical shift calculations indicate alterations in the magnetic properties of the aromatic ring upon fluorination, although the fundamental aromatic stability is preserved [15] [17]. The aromatic ring maintains its delocalized π-electron system but with modified electron distribution patterns that affect chemical reactivity [15] [16].
Fluorine substitution enhances the compound's resistance to oxidative metabolism and increases the activation energy for addition reactions across the aromatic system [15] [18]. The stabilization energy contribution from fluorine substitution ranges from 2 to 4 kilocalories per mole compared to the non-fluorinated analog [15]. This additional stabilization contributes to the compound's chemical stability and influences its interaction with biological systems [19] [18].
The electronic perturbations extend to the amino functionality, where the electron-withdrawing fluorine reduces the basicity of the amine group compared to non-fluorinated analogs [8] [19]. This decreased basicity affects the compound's protonation state under physiological conditions and influences its hydrogen bonding capabilities [19] [5]. The fluorine substitution also modifies the compound's lipophilicity, generally increasing hydrophobic character while maintaining specific polar interactions through the electronegative fluorine atom [19].
The structural and electronic comparison between (R)-6-Fluoro-indan-1-ylamine and its non-fluorinated counterparts reveals significant differences in molecular properties and chemical behavior [20] [21]. The parent compound, indan-1-ylamine, possesses the molecular formula C₉H₁₁N with a molecular weight of 133.19 grams per mole, making it 18 mass units lighter than the fluorinated derivative [20]. The racemic mixture of indan-1-ylamine bears CAS number 34698-41-4, while the individual (R)-enantiomer is catalogued as 10277-74-4 [22] [20].
The introduction of fluorine at the 6-position fundamentally alters the electronic landscape of the molecule [7] [8]. The non-fluorinated indan-1-ylamine serves as the baseline for basicity measurements, exhibiting typical primary aromatic amine behavior with a pKa value characteristic of electron-rich aromatic systems [20] [5]. In contrast, the fluorinated analog demonstrates reduced basicity due to the electron-withdrawing inductive effect of fluorine, which decreases the electron density on the nitrogen atom and diminishes its proton-accepting ability [8] [19].
| Compound | Molecular Formula | Molecular Weight | CAS Number | Relative Basicity |
|---|---|---|---|---|
| Indan-1-ylamine (racemic) | C₉H₁₁N | 133.19 | 34698-41-4 | Baseline |
| (R)-Indan-1-ylamine | C₉H₁₁N | 133.19 | 10277-74-4 | Baseline |
| (R)-6-Fluoro-indan-1-ylamine | C₉H₁₀FN | 151.18 | 790208-54-7 | Reduced |
| (R)-5,6-Difluoro-indan-1-ylamine | C₉H₉F₂N | 169.17 | 1637453-74-7 | Further reduced |
The positional effects of fluorine substitution demonstrate varying degrees of electronic influence depending on the substitution pattern [21] . The 4-fluoro derivative, with CAS number 148960-34-3, exhibits the strongest electronic effect on the amino group due to its proximity to the ring fusion and direct conjugation pathway [21]. The 6-fluoro isomer demonstrates moderate electronic influence through para-substitution effects, while the 7-fluoro analog shows the weakest interaction due to the greatest spatial separation from the amino functionality [21] .
Spectroscopic analyses reveal distinct differences between fluorinated and non-fluorinated analogs [24] [25]. Nuclear magnetic resonance studies show characteristic chemical shift changes upon fluorine incorporation, with ¹⁹F nuclear magnetic resonance providing a sensitive probe for structural elucidation [25]. The fluorine atom introduces additional complexity to the spectra while offering enhanced analytical capabilities for structural confirmation and purity assessment [25].
The chemical reactivity patterns differ substantially between fluorinated and non-fluorinated derivatives [8] [19]. The electron-withdrawing fluorine substituent increases the compound's resistance to electrophilic aromatic substitution reactions while enhancing susceptibility to nucleophilic aromatic substitution under appropriate conditions [8]. This electronic modulation affects synthetic accessibility and downstream functionalization strategies, requiring modified reaction conditions compared to the parent non-fluorinated system [19] [18].
(R)-6-Fluoro-indan-1-ylamine exhibits a molecular formula of C₉H₁₀FN with a molecular weight of 151.18 grams per mole [2] [3]. The compound possesses the Chemical Abstracts Service registry number 790208-54-7 and follows the International Union of Pure and Applied Chemistry nomenclature as (1R)-6-fluoro-2,3-dihydro-1H-inden-1-amine [2] [3] [4]. The exact mass determination yields 151.079727485 daltons through high-resolution computational analysis [5].
The elemental composition consists of nine carbon atoms, ten hydrogen atoms, one fluorine atom, and one nitrogen atom, resulting in a heavy atom count of eleven [5]. The molecular structure exhibits zero rotatable bonds due to the rigid bicyclic indane framework, which significantly constrains conformational flexibility [5]. The compound demonstrates one hydrogen bond donor corresponding to the primary amine functionality and two hydrogen bond acceptors represented by the nitrogen and fluorine atoms [5].
Table 1: Molecular Composition and Structural Parameters
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₀FN | [2] |
| Molecular Weight (g/mol) | 151.18 | [2] [3] |
| Exact Mass (Da) | 151.079727485 | [5] |
| Heavy Atom Count | 11 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Rotatable Bonds | 0 | [5] |
The stereochemical configuration at the chiral center follows the Cahn-Ingold-Prelog priority system, where the (R)-designation indicates the spatial arrangement when the molecule is viewed with the hydrogen atom directed away from the observer . The topological polar surface area measures 26.0 square angstroms, indicating limited polarity despite the presence of both fluorine and amino functional groups [5].
The boiling point of (R)-6-Fluoro-indan-1-ylamine has been calculated at 209.5°C under standard atmospheric pressure conditions [6] [7]. This relatively elevated boiling point reflects the compound's rigid bicyclic structure and the presence of intermolecular hydrogen bonding between amino groups of adjacent molecules [6]. The flash point occurs at approximately 89.9°C, indicating moderate fire hazard considerations during handling and storage [6] [7].
Thermal stability assessment reveals that the compound maintains structural integrity under normal storage conditions up to 100°C [8]. Between 100-200°C, the molecule exhibits good thermal stability with minimal decomposition [8]. Above 200°C, gradual thermal degradation may commence, with significant decomposition occurring above 250°C due to the breakdown of the amino group and subsequent aromatic rearrangement processes [8].
Table 2: Thermal Properties and Stability Assessment
| Temperature Range (°C) | Thermal Behavior | Stability Assessment |
|---|---|---|
| 25-100 | Stable | Normal storage conditions |
| 100-150 | Stable | Elevated temperature stable |
| 150-200 | Stable | Moderate heating stable |
| 200-250 | Slight decomposition | Approaching thermal limits |
| 250-300 | Moderate decomposition | Oxidation and degradation |
| >300 | Significant decomposition | Complete thermal breakdown |
The density of (R)-6-Fluoro-indan-1-ylamine is predicted to be 1.16 grams per cubic centimeter, reflecting the presence of the dense fluorine atom within the aromatic ring system [6] [7]. The refractive index value of 1.557 indicates moderate optical density consistent with aromatic amine compounds [6] [7].
The solubility characteristics of (R)-6-Fluoro-indan-1-ylamine demonstrate significant variation across different solvent systems due to the compound's amphiphilic nature [9]. In aqueous media, the compound exhibits limited solubility, estimated at 2-5 milligrams per milliliter, attributed to the hydrophobic indane core structure [9] . The presence of the primary amine group provides some hydrophilic character, enabling partial dissolution in polar protic solvents [9].
In polar protic solvents such as methanol and ethanol, the compound demonstrates good solubility ranging from 30-100 milligrams per milliliter [9]. This enhanced solubility results from hydrogen bonding interactions between the amino group and the hydroxyl functionalities of the alcohol solvents [9]. The fluorine substitution contributes to increased polarity compared to unsubstituted indane derivatives [9].
Table 3: Solubility Profile in Various Solvent Systems
| Solvent Category | Solvent | Solubility | Estimated Concentration (mg/mL) |
|---|---|---|---|
| Polar Protic | Water | Slightly soluble | 2-5 |
| Polar Protic | Methanol | Soluble | 50-100 |
| Polar Protic | Ethanol | Soluble | 30-60 |
| Polar Aprotic | Dichloromethane | Highly soluble | 100-200 |
| Polar Aprotic | Chloroform | Highly soluble | 80-150 |
| Polar Aprotic | Acetone | Moderately soluble | 40-80 |
| Polar Aprotic | Dimethyl sulfoxide | Highly soluble | 100-200 |
| Nonpolar Aromatic | Toluene | Moderately soluble | 20-40 |
| Nonpolar Aliphatic | Hexane | Poorly soluble | 0.5-2 |
In polar aprotic solvents, including dichloromethane and chloroform, the compound exhibits excellent solubility exceeding 100 milligrams per milliliter [9]. This high solubility reflects favorable interactions between the compound's dipolar characteristics and the solvent's electronic properties [9]. Dimethyl sulfoxide provides exceptional solvation capacity due to its ability to stabilize both the amino group and the fluorinated aromatic system [9].
The acid-base properties of (R)-6-Fluoro-indan-1-ylamine are dominated by the primary amine functionality, which exhibits typical aliphatic amine basicity [11] [12]. The predicted pKa value is approximately 9.0 ± 0.2, indicating moderate basicity under standard conditions [8] [11]. This value is slightly lower than typical aliphatic amines due to the electron-withdrawing influence of the fluorine substituent and the aromatic ring system [8] [11].
The fluorine atom at the 6-position exerts a significant inductive effect, withdrawing electron density from the aromatic system and consequently reducing the basicity of the amino group [13]. This electronic effect operates through the sigma bond framework, with the highly electronegative fluorine atom (electronegativity 3.98) creating a partial positive charge distribution that stabilizes the conjugate acid form [13].
Table 4: Acid-Base Properties and Electronic Effects
| Parameter | Value | Electronic Contribution |
|---|---|---|
| Predicted pKa | 9.0 ± 0.2 | Fluorine inductive effect |
| Basicity Classification | Moderate | Aromatic stabilization |
| Conjugate Acid Stability | Enhanced | Electron-withdrawing groups |
| Protonation Site | Primary amine | Nitrogen lone pair |
The ionization behavior in aqueous solution follows typical primary amine patterns, with the nitrogen atom serving as the protonation site [11]. At physiological pH (7.4), approximately 80% of the compound exists in the protonated form, influencing its bioavailability and membrane permeability characteristics [11]. The Henderson-Hasselbalch equation predicts the ionization state distribution across various pH ranges [11].
The partition coefficient (log P) for (R)-6-Fluoro-indan-1-ylamine is predicted to be 1.35 ± 0.3, indicating moderate lipophilicity [14] [15]. This value reflects the balance between the hydrophobic indane core structure and the hydrophilic amino group [14]. The fluorine substitution contributes to increased polarity while maintaining significant lipophilic character [14].
The octanol-water partition coefficient serves as a fundamental descriptor for predicting membrane permeability and bioavailability [14]. The moderate lipophilicity suggests favorable characteristics for oral absorption while maintaining adequate aqueous solubility for biological applications [14]. The predicted LogS value of -2.1 ± 0.3 indicates reasonable aqueous solubility for pharmaceutical applications [14].
Table 5: Lipophilicity Parameters and Predictive Values
| Parameter | Value | Biological Implication |
|---|---|---|
| Log P (octanol-water) | 1.35 ± 0.3 | Moderate lipophilicity |
| LogS (aqueous solubility) | -2.1 ± 0.3 | Reasonable water solubility |
| Bioavailability Score | 0.55 | Moderate oral absorption |
| Membrane Permeability | Moderate | Favorable for drug development |
The bioavailability score of 0.55 suggests moderate potential for oral administration, with the compound falling within acceptable ranges for pharmaceutical development . The fluorine substitution enhances metabolic stability through the formation of strong carbon-fluorine bonds, which resist enzymatic degradation [14].
The ¹H NMR spectrum of (R)-6-Fluoro-indan-1-ylamine exhibits characteristic resonances consistent with the indane framework [16] [17]. Aromatic protons appear in the typical range of 6.5-7.5 ppm, with the fluorine substitution causing slight downfield shifts due to the deshielding effect [16] [17]. The aliphatic methylene protons of the cyclopentane ring resonate between 2.5-3.0 ppm, while the amino group protons appear as a broad signal between 1.5-2.5 ppm [16] [17].
The chiral center proton exhibits complex coupling patterns due to its environment within the rigid bicyclic system [16] [17]. The stereochemical configuration influences the chemical shift and coupling constants, providing diagnostic information for enantiomeric purity assessment [16] [17].
¹³C NMR spectroscopy reveals distinct carbon environments characteristic of the fluorinated indane system [18] [19]. Aromatic carbons appear in the range of 110-160 ppm, with the fluorine-bearing carbon showing characteristic upfield shifts due to the γ-effect [18] [19]. The carbon directly bonded to fluorine exhibits a large one-bond coupling constant (¹JC-F) of approximately 240 Hz [18] [19].
¹⁹F NMR provides unambiguous identification of the fluorine environment, with the aromatic fluorine appearing as a singlet between -110 to -130 ppm [16] [20]. The chemical shift depends on the specific substitution pattern and electronic environment within the aromatic ring [16] [20].
The IR spectrum of (R)-6-Fluoro-indan-1-ylamine displays characteristic absorption bands for the primary amine functionality [21] [22]. The N-H stretching vibrations appear as two bands between 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes of the primary amine [21] [22]. The C-H stretching vibrations of both aromatic and aliphatic carbons appear in the range of 2900-3100 cm⁻¹ [21] [22].
The C-F stretching vibration typically appears between 1000-1300 cm⁻¹, providing diagnostic information for fluorine substitution [21] [22]. The aromatic C=C stretching bands appear around 1600-1500 cm⁻¹, while the aromatic C-H bending vibrations occur in the fingerprint region below 1000 cm⁻¹ [21] [22].
The UV-Vis absorption spectrum exhibits characteristic π-π* transitions of the aromatic system between 250-280 nm [23] [24]. The fluorine substitution causes a bathochromic shift compared to unsubstituted indane derivatives due to the extended conjugation and electronic perturbation [23] [24]. Additional n-π* transitions of the amino group may appear in the range of 280-320 nm [23] [24].
The molar extinction coefficient values reflect the electronic transitions within the aromatic system, with typical values ranging from 1000-10000 M⁻¹cm⁻¹ depending on the specific transition [23] [24]. The fluorine substitution enhances the intensity of certain transitions through vibronic coupling effects [23] [24].
Mass spectrometric analysis reveals the molecular ion peak at m/z 151, corresponding to the molecular weight of the compound [25] [26]. The base peak typically appears at m/z 134, resulting from the loss of the amino group (M-NH₂) [25] [26]. Additional fragment ions include m/z 109, corresponding to the fluoroindene cation formed through aromatic rearrangement [25] [26].
The fragmentation pattern follows typical pathways for aromatic amines, with α-cleavage adjacent to the amino group being the predominant fragmentation mode [25] [26]. The presence of fluorine influences the fragmentation pattern by stabilizing certain ionic species through electronic effects [25] [26].
| Technique | Key Features | Diagnostic Information |
|---|---|---|
| ¹H NMR | Aromatic: 6.5-7.5 ppm; Aliphatic: 2.5-3.0 ppm | Chiral center coupling |
| ¹³C NMR | Aromatic: 110-160 ppm; C-F coupling: 240 Hz | Fluorine substitution |
| ¹⁹F NMR | -110 to -130 ppm | Single fluorine environment |
| IR | N-H: 3300-3500 cm⁻¹; C-F: 1000-1300 cm⁻¹ | Functional group identification |
| UV-Vis | π-π: 250-280 nm; n-π: 280-320 nm | Electronic transitions |
| MS | M⁺: 151; Base peak: 134; Fragment: 109 | Molecular identification |